molecular formula C18H30N6O2 B14102230 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one

Katalognummer: B14102230
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: IJDJUCSBIJGTGT-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that includes a purine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps. The initial step often includes the preparation of the purine core, followed by the introduction of the butan-2-ylidene hydrazinyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the purine core.

    Reduction: This can be used to modify the hydrazinyl group.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biological molecules, influencing pathways such as enzyme activity and signal transduction. The purine core may also play a role in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-chloropyridazine
  • 8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Uniqueness

What sets 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one apart is its specific combination of functional groups and the purine core. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H30N6O2

Molekulargewicht

362.5 g/mol

IUPAC-Name

8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C18H30N6O2/c1-5-7-8-9-10-11-12-24-14-15(23(4)18(26)20-16(14)25)19-17(24)22-21-13(3)6-2/h5-12H2,1-4H3,(H,19,22)(H,20,25,26)/b21-13+

InChI-Schlüssel

IJDJUCSBIJGTGT-FYJGNVAPSA-N

Isomerische SMILES

CCCCCCCCN1C2=C(N=C1N/N=C(\C)/CC)N(C(=O)NC2=O)C

Kanonische SMILES

CCCCCCCCN1C2=C(N=C1NN=C(C)CC)N(C(=O)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.